Cas no 512-13-0 ((1S,2S,4R)-1,3,3-trimethylbicyclo2.2.1heptan-2-ol)

(1S,2S,4R)-1,3,3-trimethylbicyclo2.2.1heptan-2-ol Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[2.2.1]heptan-2-ol,1,3,3-trimethyl-, (1S,2S,4R)-
- (1S-endo)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
- endo-α-Fenchol
- α-Fenchyl alcohol
- (1S,2S,4R)-1,3,3-trimethylbicyclo2.2.1heptan-2-ol
-
- MDL: MFCD09025544
- Inchi: InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3
- InChI Key: IAIHUHQCLTYTSF-UHFFFAOYSA-N
- SMILES: CC1(C)C2CCC(C)(C2)C1O
Computed Properties
- Exact Mass: 154.13584
- Monoisotopic Mass: 154.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Density: 0.9034
- Melting Point: 43-46 °C
- Boiling Point: 201-202 °C(lit.)
- Flash Point: 165 °F
- Refractive Index: 1.4702 (estimate)
- PSA: 20.23
- LogP: 2.19350
(1S,2S,4R)-1,3,3-trimethylbicyclo2.2.1heptan-2-ol Security Information
- Hazardous Material transportation number:UN 1325 4.1/PG 2
- WGK Germany:3
- Safety Instruction: 22-24/25
(1S,2S,4R)-1,3,3-trimethylbicyclo2.2.1heptan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19633567-0.5g |
(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
512-13-0 | 95% | 0.5g |
$85.0 | 2023-09-17 | |
Enamine | EN300-19633567-0.25g |
(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
512-13-0 | 95% | 0.25g |
$48.0 | 2023-09-17 | |
Enamine | EN300-19633567-5g |
(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
512-13-0 | 95% | 5g |
$386.0 | 2023-09-17 | |
1PlusChem | 1P018XLA-50mg |
Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- |
512-13-0 | 95% | 50mg |
$90.00 | 2024-04-30 | |
1PlusChem | 1P018XLA-2.5g |
Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- |
512-13-0 | 95% | 2.5g |
$363.00 | 2024-04-30 | |
Enamine | EN300-19633567-10g |
(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
512-13-0 | 95% | 10g |
$595.0 | 2023-09-17 | |
1PlusChem | 1P018XLA-10g |
Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- |
512-13-0 | 95% | 10g |
$798.00 | 2024-04-30 | |
Aaron | AR018XTM-50mg |
Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- |
512-13-0 | 95% | 50mg |
$60.00 | 2023-12-15 | |
1PlusChem | 1P018XLA-500mg |
Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- |
512-13-0 | 95% | 500mg |
$162.00 | 2024-04-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309162-10g |
(1s,2s,4r)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol |
512-13-0 | 98% | 10g |
¥13917.00 | 2024-05-11 |
(1S,2S,4R)-1,3,3-trimethylbicyclo2.2.1heptan-2-ol Related Literature
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Niko S. Radulovi?,Dragan B. Zlatkovi?,Pavle J. Randjelovi?,Nikola M. Stojanovi?,Sla?ana B. Novakovi?,Hashem Akhlaghi Food Funct. 2013 4 1751
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Mannar R. Maurya,Neeraj Saini,Fernando Avecilla RSC Adv. 2015 5 101076
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3. CXCIX.—Alcohols of the hydroaromatic and terpene series. Part IV. α and β-Fenchyl alcohols and some esters derived therefromJoseph Kenyon,Harold Edward Mead Priston J. Chem. Soc. Trans. 1925 127 1472
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Salma Mumtaz,Israel Cano,Nargis Mumtaz,Ahmed Abbas,Jairton Dupont,Humaira Yasmeen Gondal Phys. Chem. Chem. Phys. 2018 20 20821
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E. M. Neeman,T. R. Huet Phys. Chem. Chem. Phys. 2018 20 24708
Additional information on (1S,2S,4R)-1,3,3-trimethylbicyclo2.2.1heptan-2-ol
Chemical Profile of CAS No 512-13-0 and (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
The compound identified by CAS No 512-13-0 is a cyclic alcohol with significant applications in the field of organic synthesis and pharmaceutical research. Its systematic name, (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, provides a precise description of its molecular structure, which includes a bicyclic framework with specific stereochemistry. This compound has garnered attention due to its unique structural features and potential utility in the development of bioactive molecules.
Structurally, (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol belongs to the class of bicyclic alcohols, characterized by a fused ring system consisting of three carbon atoms in one ring and four in the other. The presence of multiple stereocenters at the 1st, 2nd, and 4th positions (indicated by the (1S,2S,4R) notation) makes this compound a valuable intermediate in synthetic chemistry. The stereochemistry of these centers is crucial for determining its biological activity and reactivity.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. Bicyclic structures are particularly attractive due to their rigidity and ability to mimic natural product motifs. (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol has been explored as a building block for constructing more complex molecules with potential therapeutic effects. Its unique stereochemical configuration allows for selective functionalization at various positions on the molecule.
One of the most compelling aspects of this compound is its utility in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The precise stereochemistry of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol makes it an excellent candidate for designing catalysts that can induce high enantioselectivity in chemical reactions. This has significant implications for the production of enantiomerically pure compounds, which are often required in pharmaceutical applications.
Recent advancements in computational chemistry have further enhanced the understanding of how CAS No 512-13-0 behaves in various chemical environments. Molecular modeling studies have revealed that this compound can adopt multiple conformations depending on its surroundings. These studies have provided insights into its potential interactions with biological targets and have guided the design of more effective derivatives.
The pharmaceutical industry has shown particular interest in exploring the potential of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol as a precursor for bioactive molecules. Researchers have reported its incorporation into libraries of compounds designed for drug discovery programs targeting various diseases. The structural motif present in this compound has been found to be compatible with multiple pharmacophores, making it a versatile scaffold for medicinal chemistry.
Moreover, the synthesis of CAS No 512-13-0 has been optimized through several methodologies to improve yield and scalability. Recent publications highlight innovative approaches using transition metal catalysis and biocatalytic methods to construct the desired bicyclic framework efficiently. These advancements have made it more feasible to produce this compound on larger scales for industrial applications.
The stereochemical integrity of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol is also crucial for its role as an intermediate in natural product synthesis. Many biologically active compounds isolated from plants and microorganisms feature similar bicyclic scaffolds with well-defined stereochemistry. By leveraging this compound as a starting material, synthetic chemists can access structurally complex molecules that mimic natural products with high fidelity.
In conclusion, CAS No 512-13-0 and its enantiomerically pure derivative (1S, 2S, 4R)-1, 3, 3-trimethylbicyclo[2。 2。 1]heptan-2-ol represent significant contributions to organic synthesis and pharmaceutical research。 Their unique structural features, coupled with their utility as intermediates, make them valuable tools for developing new drugs and catalysts。 As research continues to uncover new applications for these compounds, their importance in advancing chemical science is likely to grow even further。
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